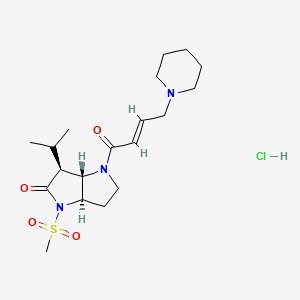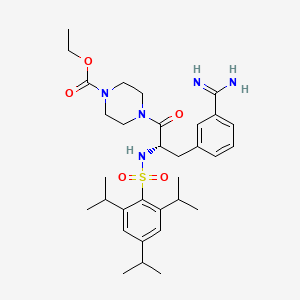![molecular formula C11H10N2S B1663729 6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene CAS No. 245744-10-9](/img/structure/B1663729.png)
6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene
Vue d'ensemble
Description
“6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene” is a chemical compound with the molecular formula C11H10N2S . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of appropriate 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding fused imidazo-triazole derivatives .Molecular Structure Analysis
The molecular structure of “6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene” includes a benzothiophene ring fused with an imidazole ring . The InChI representation of the molecule isInChI=1S/C11H10N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h2,4-7H,1,3H2,(H,12,13) . Physical And Chemical Properties Analysis
The molecular weight of “6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene” is 202.28 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 1. The exact mass and monoisotopic mass of the molecule are 202.05646950 g/mol .Applications De Recherche Scientifique
α2D Adrenergic Receptor Agonist
RWJ 52353 is an orally potent, highly selective α2D adrenergic receptor agonist . The Ki values are 1.5 nM for α2D-ARs, 254 nM for α2A-ARs, 621 nM for α2B-ARs, and 443 nM for α1-ARs . This indicates that RWJ 52353 has a high affinity for α2D-ARs compared to other adrenergic receptors.
Potential Analgesic Effects
RWJ 52353 has demonstrated potential analgesic effects . It has shown analgesic activity in abdominal tests in rats and mice, and improved agitation in mice in the hot plate test and tail flick test .
Regulation of Organic Cation Transporter (OCT) Subtypes
RWJ 52353 also regulates the organic cation transporter (OCT) subtype . It inhibits rOCT1 and rOCT2 with IC50s of 100 μM and 20 μM respectively . It also activates rOCT3, affecting the transport of [3H]-1-Methyl-4-phenylpyridinium ([3H]MPP) in cells .
In Vivo Studies
In vivo studies have shown that RWJ 52353 has an inhibitory effect on the induced abdominal pain model in mice, with an inhibition rate of 100% . The ED50s in the mouse abdominal pain model are 15.1 mg/kg (po) and 11.6 mg/kg (po) respectively . RWJ 52353 can also reduce the risk of mice in the hot plate test (48°C) and shaking. The degree of pain in the tail experiment, ED50s are 25.9 mg/kg (po) and 100.2 mg/kg (po) respectively .
Pharmacological Research
RWJ 52353 can be used in pharmacological research to study the function and regulation of α2D adrenergic receptors and OCTs .
Orientations Futures
Imidazole derivatives, including “6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research could focus on exploring the potential applications of these compounds in various therapeutic areas.
Mécanisme D'action
Target of Action
RWJ 52353 is a selective, orally active ligand for the α2D adrenoceptor . It binds to α2D, α2A, α2B, and α1 receptors . The α2D adrenoceptor is a subtype of the α2 adrenergic receptor, which is a type of G protein-coupled receptor (GPCR) that is widely distributed in the body and plays a crucial role in the nervous system.
Mode of Action
RWJ 52353 acts as an agonist at the α2D adrenoceptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions inside the cell. The binding affinities (Ki) for α2D, α2A, α2B, and α1 receptors are 1.5, 254, 621, and 443 nM respectively .
Biochemical Pathways
The activation of the α2D adrenoceptor by RWJ 52353 leads to a decrease in cyclic adenosine monophosphate (cAMP) levels within the cell. This can result in various downstream effects, including a reduction in neurotransmitter release, which can lead to analgesic effects .
Pharmacokinetics
It is known to be orally active , suggesting good bioavailability.
Result of Action
RWJ 52353 exhibits analgesic efficacy in a mouse abdominal irritation test (MAIT), with an ED50 of 15.1 mg/kg . This suggests that the compound may have potential as a pain reliever.
Propriétés
IUPAC Name |
5-(6,7-dihydro-1-benzothiophen-4-yl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h2,4-7H,1,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAADWHDQAKDYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=C1)C3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















